molecular formula C27H32ClNO4 B4294572 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4294572
M. Wt: 470.0 g/mol
InChI Key: PPHJJTYBTUBNSN-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound featuring a dihydropyridine core, an adamantyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The adamantyl and chlorophenyl groups are introduced through specific substitution reactions on the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Halogenation, nitration, and other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds.

Scientific Research Applications

Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. The adamantyl group contributes to the compound’s stability and lipophilicity, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine compound with similar cardiovascular applications.

    Felodipine: Shares structural similarities and is used in hypertension treatment.

Uniqueness

Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the adamantyl group, which imparts distinct physicochemical properties. This structural feature enhances its stability and potential for diverse applications compared to other dihydropyridine derivatives.

Properties

IUPAC Name

dimethyl 1-[2-(1-adamantyl)ethyl]-4-(4-chlorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO4/c1-32-25(30)22-15-29(8-7-27-12-17-9-18(13-27)11-19(10-17)14-27)16-23(26(31)33-2)24(22)20-3-5-21(28)6-4-20/h3-6,15-19,24H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHJJTYBTUBNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(4-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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